molecular formula C13H18N2O3S B3014409 N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351601-13-2

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

Cat. No.: B3014409
CAS No.: 1351601-13-2
M. Wt: 282.36
InChI Key: HBMJFVHULHSCOS-UHFFFAOYSA-N
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Description

N-(Thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a spirocyclic carboxamide derivative characterized by a 1,5-dioxa-9-azaspiro[5.5]undecane core and a thiophen-2-yl substituent.

Properties

IUPAC Name

N-thiophen-2-yl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-12(14-11-3-1-10-19-11)15-6-4-13(5-7-15)17-8-2-9-18-13/h1,3,10H,2,4-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMJFVHULHSCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)NC3=CC=CS3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5One common method involves the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of high-throughput screening and molecular docking can aid in the identification of efficient synthetic pathways and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Medicinal Chemistry

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has shown potential in the development of pharmaceutical agents due to its structural features that facilitate interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, making it a candidate for the development of new antibiotics. For instance, studies have demonstrated its efficacy against various strains of bacteria and fungi, suggesting a mechanism of action that may involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have revealed promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Neuropharmacology

The compound's ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological applications. Research has explored its effects on neurotransmitter systems, particularly in relation to anxiety and depression models in animal studies.

Case Study: Neuroprotective Effects

A study published in a peer-reviewed journal investigated the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated that treatment with this compound led to reduced neuronal apoptosis and improved cognitive function in treated subjects compared to controls.

Material Science

Beyond biological applications, this compound has potential uses in material science due to its unique structural properties.

Polymer Chemistry

This compound can serve as a building block for synthesizing novel polymers with tailored properties for specific applications such as drug delivery systems and biodegradable materials.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Synthesis Overview

  • Starting Materials : Thiophene derivatives and appropriate amines.
  • Reaction Conditions : Controlled temperature and pH conditions to facilitate spirocyclization.
  • Purification : Column chromatography followed by recrystallization to obtain pure product.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table compares key structural and molecular features of N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide with its closest analogs:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
N-(Thiophen-2-yl)-...-carboxamide (Target) Thiophen-2-yl C₁₄H₂₀N₂O₃S 296.38 (calc.) Not available Thiophene for π interactions; spirocyclic rigidity
N-(2-Phenylethyl)-...-carboxamide 2-Phenylethyl C₁₇H₂₄N₂O₃ 304.38 1177130-45-8 Aromatic phenyl group; higher lipophilicity
N-Cyclohexyl-...-carboxamide Cyclohexyl C₁₅H₂₆N₂O₃ 282.38 1329247-72-4 Aliphatic cyclohexyl; enhanced steric bulk
8-Methoxycarbonyl-10-phenyl derivative Phenyl/methoxycarbonyl C₁₈H₂₃NO₄ 317.38 Not available Ester functionalization; stereoisomerism observed

Key Observations :

  • The thiophen-2-yl group introduces sulfur, which may improve metabolic stability or enable unique binding interactions compared to phenyl or cyclohexyl groups .
Pharmacological Activity
  • Sigma Receptor Affinity : The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is associated with potent sigma receptor (S1R/S2R) binding. For instance, derivative 4 in showed exceptional sigma receptor affinity, suggesting CNS applications for the target compound .
  • Antiproliferative Potential: Thiophene derivatives in exhibit IC₅₀ values <10 µM against breast cancer cells, comparable to doxorubicin. The thiophen-2-yl group in the target compound may confer similar anticancer activity .
  • Comparative Efficacy : The phenylethyl analog () may prioritize CNS targets, while the thiophene derivative could excel in oncology due to sulfur’s electronic effects .
Physicochemical Properties
  • Solubility and Stability : The thiophene moiety’s electron-rich nature may enhance aqueous solubility compared to purely aromatic analogs. However, sulfur-containing compounds can exhibit higher metabolic clearance .
  • Stereochemical Considerations : and highlight the importance of stereoisomerism in biological activity. For example, 8-methoxycarbonyl-10-phenyl derivatives showed distinct diastereomer ratios (64% vs. 6%) after synthesis .

Biological Activity

N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide, with CAS number 1351601-13-2, is a spirocyclic compound notable for its unique structural features, including a thiophene ring and a spirocyclic scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₃S
Molecular Weight282.36 g/mol
StructureChemical Structure

This compound has been identified as an inhibitor of the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition suggests its potential utility in treating tuberculosis and possibly other bacterial infections.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies indicate that it effectively inhibits the growth of Mycobacterium tuberculosis, making it a promising candidate for anti-tuberculosis therapies . The mechanism involves disrupting the bacterial cell wall synthesis by targeting MmpL3.

Anti-inflammatory and Analgesic Effects

Research has suggested that derivatives of spirocyclic compounds similar to this compound may possess anti-inflammatory and analgesic effects. These compounds have been linked to pathways involved in pain modulation and immune response regulation .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study demonstrated that spirocyclic compounds targeting MmpL3 had significant activity against Mycobacterium tuberculosis, with effective concentration values indicating strong inhibition .
  • Analgesic Activity : In a model of inflammation-induced pain, analogs of this compound exhibited reduced pain responses, suggesting a role in pain management .
  • Anticancer Activity : Related compounds have been shown to induce apoptosis in cancer cell lines (e.g., A549 and K562), with IC50 values indicating potent activity .

Q & A

How can synthetic routes for N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide be optimized to improve yield and purity?

Advanced Methodological Answer:
Optimization involves selecting appropriate reactants and reaction conditions. For example, thiophene-2-carbaldehyde derivatives (as in ) can be condensed with amines under reductive amination conditions. Key factors include:

  • Catalyst Choice: Use of iSnAP resin () or similar solid-phase supports to enhance reaction efficiency.
  • Solvent Systems: Polar aprotic solvents (e.g., MeCN/MeOH mixtures) improve solubility and reaction homogeneity.
  • Purification: Column chromatography (e.g., 1:9 MeOH:MeCN) followed by preparative HPLC resolves diastereomers and impurities, achieving >95% purity .
  • Yield Enhancement: Adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine) and reaction time (e.g., 24–48 hours) minimizes side products .

What advanced techniques are effective for resolving diastereomers of this spiro compound?

Advanced Methodological Answer:
Diastereomer resolution is critical due to the spiro center and stereochemical complexity. Strategies include:

  • Preparative HPLC: Utilize chiral columns (e.g., Chiralpak IA/IB) with isocratic elution (e.g., hexane:isopropanol 80:20) to separate diastereomers, as demonstrated for structurally similar azaspiroketals ().
  • Dynamic Resolution: Introduce steric hindrance via bulky substituents (e.g., cyclopropyl groups) to amplify diastereomeric excess during crystallization .
  • NMR Analysis: Assign stereochemistry using NOESY or ROESY to confirm spatial arrangements of protons around the spiro center .

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Advanced Methodological Answer:
DFT calculations (e.g., using B3LYP/6-31G* basis sets) provide insights into:

  • HOMO-LUMO Gaps: Predict charge-transfer behavior and redox stability. The Colle-Salvetti correlation-energy formula ( ) can model electron density distributions.
  • Reactivity Hotspots: Identify nucleophilic/electrophilic regions (e.g., the carboxamide group) for targeted derivatization.
  • Solvent Effects: Include polarizable continuum models (PCM) to simulate solvent interactions, critical for optimizing reaction conditions .

What structural modifications enhance the anti-mycobacterial activity of azaspiroketal derivatives?

Advanced Methodological Answer:
Structure-activity relationship (SAR) studies () reveal:

  • Spiro Ring Size: 1,5-dioxa-9-azaspiro[5.5]undecane (6/6 ring system) outperforms 6/5 or monocyclic analogs due to optimal lipophilicity and conformational rigidity.
  • Substituent Effects:
    • R1: n-Octyl chains enhance membrane penetration (log P ~3.5), while bulky aryl groups reduce potency.
    • R2: Electron-withdrawing groups (e.g., nitro, cyano) at position 6 of the indole ring improve MIC50 values (e.g., 0.3 μM for 6-nitro derivatives) .
  • Validation: Combine log P measurements (e.g., shake-flask method) with in vitro assays to correlate physicochemical properties with activity.

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Advanced Methodological Answer:
Challenges include low bioavailability and matrix interference. Solutions involve:

  • LC-MS/MS Quantification: Use electrospray ionization (ESI) in positive ion mode with deuterated internal standards (e.g., D₃-labeled analog) to correct for ion suppression.
  • Sample Preparation: Solid-phase extraction (SPE) with C18 cartridges removes phospholipids and proteins from plasma/brain homogenates.
  • Validation Parameters: Ensure linearity (R² >0.99), precision (%RSD <15%), and recovery (>80%) per FDA guidelines .

How do computational docking studies inform the target engagement of this compound?

Advanced Methodological Answer:
Molecular docking (e.g., AutoDock Vina) identifies potential binding modes to mycobacterial targets (e.g., InhA enoyl-ACP reductase):

  • Binding Pockets: The spiroketal core occupies hydrophobic pockets, while the thiophen-2-yl group forms π-π interactions with aromatic residues.
  • Free Energy Calculations : MM-GBSA estimates binding affinities (ΔG ~-8 kcal/mol) to prioritize analogs for synthesis .

What spectroscopic techniques confirm the stereochemical integrity of the spiro center?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration using SHELX ( ) for single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane).
  • Vibrational Circular Dichroism (VCD) : Differentiate enantiomers by analyzing C=O and C-N stretching modes in the 1600–1800 cm⁻¹ range.
  • 13C NMR : Assign quaternary carbons via DEPT-135 and HSQC, correlating spiro carbon shifts (δ ~95–110 ppm) with ring conformation .

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